molecular formula C13H18BrNO2 B567167 4-Bromo-N-butyl-2-ethoxybenzamide CAS No. 1261895-85-5

4-Bromo-N-butyl-2-ethoxybenzamide

Cat. No.: B567167
CAS No.: 1261895-85-5
M. Wt: 300.196
InChI Key: BHCHGZFZZXIKAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-N-butyl-2-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-ethoxybenzoic acid and butylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 4-bromo-2-ethoxybenzoic acid is first activated by DCC, forming an intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-N-butyl-2-ethoxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-N-butyl-2-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-2-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

4-Bromo-N-butyl-2-ethoxybenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-butyl-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHGZFZZXIKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681837
Record name 4-Bromo-N-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-85-5
Record name Benzamide, 4-bromo-N-butyl-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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